L-Arabinitol, 4-C-(4-chlorophenyl)-1,2,5-trideoxy-2-methyl-3,4-O-methylene-5-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
L-Arabinitol, 4-C-(4-chlorophenyl)-1,2,5-trideoxy-2-methyl-3,4-O-methylene-5-(1H-1,2,4-triazol-1-yl)- is a complex organic compound with a unique structure that includes a chlorophenyl group, a triazole ring, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arabinitol, 4-C-(4-chlorophenyl)-1,2,5-trideoxy-2-methyl-3,4-O-methylene-5-(1H-1,2,4-triazol-1-yl)- typically involves multiple steps. The process starts with the preparation of the L-Arabinitol backbone, followed by the introduction of the chlorophenyl group and the triazole ring. The methylene bridge is then formed to complete the synthesis. Common reagents used in these reactions include chlorinating agents, triazole precursors, and methylene donors. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
L-Arabinitol, 4-C-(4-chlorophenyl)-1,2,5-trideoxy-2-methyl-3,4-O-methylene-5-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
L-Arabinitol, 4-C-(4-chlorophenyl)-1,2,5-trideoxy-2-methyl-3,4-O-methylene-5-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of L-Arabinitol, 4-C-(4-chlorophenyl)-1,2,5-trideoxy-2-methyl-3,4-O-methylene-5-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of fungal or bacterial growth, making the compound useful in pharmaceutical applications. The chlorophenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- L-Arabinitol, 3,4-O-carbonyl-4-C-(4-chlorophenyl)-1,2,5-trideoxy-2-methyl-5-(1H-1,2,4-triazol-1-yl)
- 4-C-(4-chlorophenyl)-1,2,5-trideoxy-2-methyl-3,4-O-(oxomethylidene)-5-(1H-1,2,4-triazol-1-yl)-L-arabinitol
Uniqueness
L-Arabinitol, 4-C-(4-chlorophenyl)-1,2,5-trideoxy-2-methyl-3,4-O-methylene-5-(1H-1,2,4-triazol-1-yl)- stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the chlorophenyl group and the triazole ring allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
107679-89-0 |
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Molecular Formula |
C15H18ClN3O2 |
Molecular Weight |
307.77 g/mol |
IUPAC Name |
1-[[(4S,5R)-4-(4-chlorophenyl)-5-propan-2-yl-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C15H18ClN3O2/c1-11(2)14-15(21-10-20-14,7-19-9-17-8-18-19)12-3-5-13(16)6-4-12/h3-6,8-9,11,14H,7,10H2,1-2H3/t14-,15-/m1/s1 |
InChI Key |
NNKPYLLWOOXAAS-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@](OCO1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)C1C(OCO1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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